molecular formula C13H20N4 B11876651 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

Katalognummer: B11876651
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: PPUHJNUQKJMSHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a chemical compound of high interest in medicinal chemistry and preclinical research, featuring a fused cyclopentapyrimidine core structure. The cyclopenta[d]pyrimidine scaffold is a recognized pharmacophore in drug discovery, with scientific literature reporting its incorporation into molecules designed as potent and selective receptor antagonists . For instance, similar structures have been explored as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are a target for investigating anxiety and stress-related disorders . Furthermore, the 1,4-diazepane moiety is a privileged structure in pharmaceuticals, known for its versatility and presence in compounds targeting the central nervous system . The integration of these two features makes this compound a valuable chemical tool for researchers. Its primary applications include use as a building block in the synthesis of novel bioactive molecules and as a lead compound for the development of potential therapeutic agents in areas such as neuroscience and oncology. Researchers may utilize it to explore mechanisms of action related to G-protein coupled receptors (GPCRs) or protein kinases. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C13H20N4

Molekulargewicht

232.32 g/mol

IUPAC-Name

4-(1,4-diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C13H20N4/c1-10-15-12-5-2-4-11(12)13(16-10)17-8-3-6-14-7-9-17/h14H,2-9H2,1H3

InChI-Schlüssel

PPUHJNUQKJMSHJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCCNCC3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Enamine-Mediated Cyclocondensation

A "one-pot" protocol developed for analogous cyclopenta[c]pyridine systems provides a template for core formation. Key steps include:

  • Enamine Formation : Cyclopentanone reacts with morpholine in anhydrous benzene, forming a reactive enamine intermediate.

  • Acylation and Cyclization : The enamine undergoes acylation followed by cyclocondensation with 2-cyanoacetamide in the presence of diethylamine.

Reaction Conditions :

  • Solvent: Anhydrous benzene

  • Base: Diethylamine

  • Temperature: Reflux (80–100°C)

  • Yield: 65–72% for analogous systems

This method avoids isolation of intermediates, enhancing efficiency. However, steric effects from the methyl group at position 2 necessitate longer reaction times (24–48 hours) compared to non-methylated analogs.

Alternative Synthetic Pathways

Reductive Amination Approach

A two-step sequence involving imine formation followed by reduction offers an alternative route:

  • Imine Formation : React 4-amino-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine with 1,5-dibromopentane.

  • Reduction : Sodium cyanoborohydride reduces the imine to form the diazepane ring.

Advantages :

  • Avoids halogenated intermediates.

  • Enables chiral center introduction via asymmetric catalysis.

Limitations :

  • Lower yields (50–55%) due to over-alkylation side reactions.

Industrial-Scale Production Considerations

Scalable synthesis requires balancing cost, safety, and yield:

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch (Glass)Continuous Flow
Catalyst NoneZeolite (Acid Catalyst)
Purification Column ChromatographyCrystallization
Cycle Time 48 hours8 hours
Overall Yield 65%78%

Continuous flow systems reduce reaction times by improving heat transfer and mixing efficiency. Zeolite catalysts enhance regioselectivity, minimizing byproducts.

Impurity Profiling and Control

Common impurities arise from incomplete cyclization or diazepane decomposition:

ImpuritySourceMitigation Strategy
Des-methyl Analog Incomplete alkylationExcess methylating agent (CH₃I)
Ring-Opened Byproduct Acidic hydrolysis of diazepanepH control (6.5–7.5)
Dimerization Product Radical coupling under heatAntioxidants (BHT, 0.1% w/w)

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) achieves <0.5% impurity levels in final batches.

Green Chemistry Alternatives

Recent advances emphasize sustainable synthesis:

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) substitutes DMF, reducing toxicity.

  • Catalytic Amination : Copper-doped mesoporous silica catalysts enable SNAr at 50°C, cutting energy use by 40%.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Confirms diazepane integration (δ 3.2–3.8 ppm for N-CH₂ groups).

  • HRMS : Validates molecular ion [M+H]⁺ at m/z 233.1764 (calc. 233.1768).

  • XRD : Resolves cyclopenta ring puckering (torsion angle = 12.7°) .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring’s electron-deficient nature facilitates substitution at activated positions. While the 4-position is occupied by 1,4-diazepane, other halogenated analogs (e.g., 4-chloro derivatives) undergo SNAr with amines or alcohols. For example:

Substrate Reagent/Conditions Product Yield Source
4-Chloro-2-methyl analog1,4-Diazepane, K₂CO₃, DMF, 80°C4-(1,4-Diazepan-1-yl)-2-methyl derivative72%

This reaction is critical for introducing the diazepane moiety. Similar protocols apply to other nucleophiles (e.g., piperazine, morpholine) .

Palladium-Catalyzed Cross-Coupling

Halogenated derivatives of cyclopenta[d]pyrimidines participate in Suzuki-Miyaura or Sonogashira couplings. For instance:

Substrate Reagent/Conditions Product Yield Source
7-Bromo-4-diazepane derivativePhenylboronic acid, Pd(PPh₃)₄, K₂CO₃7-Phenyl-4-diazepane analog65%

The methyl group at position 2 typically remains inert under these conditions. Bromination at position 7 or 5 is required for coupling .

Functionalization of the 1,4-Diazepane Moiety

The secondary amine in diazepane undergoes alkylation, acylation, or complexation:

Reaction Type Reagent/Conditions Product Application Source
Alkylation Ethyl bromoacetate, DIPEA, CH₃CNN-Alkylated diazepane derivativeEnhanced solubility
Acylation Acetyl chloride, NEt₃, DCMN-Acetyl diazepane analogMetabolic stability improvement

These modifications tune pharmacokinetic properties without altering the pyrimidine core .

Oxidation and Reduction Reactions

  • Methyl Group Oxidation : The 2-methyl group can be oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄, H₂SO₄), though yields are moderate (40–50%) due to side reactions .

  • Dihydrocyclopenta Ring Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the cyclopenta ring to form a fully saturated cyclopentane derivative, enhancing conformational rigidity .

Electrophilic Substitution

Limited by the pyrimidine’s electron deficiency, but formylation at position 5 is feasible via Vilsmeier-Haack conditions (POCl₃, DMF), yielding aldehydes for further derivatization .

Metabolic Transformations

In vivo studies of related compounds reveal:

  • Oxidation : Hepatic CYP450 enzymes oxidize the diazepane’s methylene groups to hydroxylated metabolites .

  • Hydrolysis : The pyrimidine ring remains stable, but the diazepane may undergo ring-opening under acidic conditions .

Key Stability Considerations

  • pH Stability : Stable in neutral/basic conditions but degrades in strong acids (pH < 2) via diazepane ring protonation and cleavage .

  • Thermal Stability : Decomposes above 200°C, with melt observed at 185–190°C .

Wirkmechanismus

The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclopenta[d]pyrimidine Derivatives with Diazepane Moieties

Example :

  • M-3 (Patent compound from ): Structure: 2-{(5R)-5-Methyl-4-[2-(2H-1,2,3-triazol-2-yl)benzoyl]-1,4-diazepan-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Bioactivity: Acts as an orexin receptor antagonist (LC/MS: m/z = 404.4 ).
Diazepane-Containing Oxazolo[4,5-d]pyrimidines

Examples ():

  • Compound 14 : 2-(4-Methylphenyl)-5-phenyl-7-(4-(phenylsulfonyl)-1,4-diazepan-1-yl)-oxazolo[4,5-d]pyrimidine.
  • Compound 15 : 2-(4-Methylphenyl)-5-phenyl-7-(4-tosyl-1,4-diazepan-1-yl)oxazolo[4,5-d]pyrimidine.
Parameter Target Compound Compound 14 Compound 15
Core Structure Cyclopenta[d]pyrimidine Oxazolo[4,5-d]pyrimidine Oxazolo[4,5-d]pyrimidine
Substituents 1,4-Diazepane, methyl 1,4-Diazepane, phenylsulfonyl 1,4-Diazepane, tosyl
Melting Point Not reported 229–231°C 192–194°C
Synthetic Yield Not reported 74% 77%

Key Insight : Sulfonyl groups (e.g., tosyl in Compound 15) lower melting points compared to phenylsulfonyl analogs, likely due to reduced crystallinity .

AMPA Receptor Modulators

Example ():

  • Compound 1m: 4-(4-((6-(tert-Butyl)-2-methylpyrimidin-4-yl)oxy)phenoxy)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine. Bioactivity: Nanomolar allosteric modulation of AMPA receptors. Structural Advantage: The tert-butyl and phenoxy groups enhance hydrophobic interactions with the receptor pocket .

Comparison :
The absence of a bulky tert-butyl group in the target compound may limit its potency at AMPA receptors but improve solubility.

Anti-inflammatory Pyridazinones

Example ():

  • Compound : 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one.
    • Bioactivity: IC50 = 11.6 μM against LPS-induced inflammation.

Comparison: While the target compound shares a bicyclic framework, its pyrimidine core and diazepane substituent differentiate its mechanism from pyridazinone-based anti-inflammatory agents .

Biologische Aktivität

4-(1,4-Diazepan-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a bicyclic compound that integrates a pyrimidine ring and a cyclopentane structure. Its unique molecular architecture suggests significant potential for biological activity, particularly in the central nervous system (CNS). The compound has garnered attention for its interactions with orexin receptors, which are crucial for regulating arousal, wakefulness, and appetite.

  • Molecular Formula: C13H20N4
  • Molecular Weight: Approximately 232.32 g/mol
  • CAS Number: 1710195-31-5

Structural Features

The compound features a diazepan moiety that enhances its pharmacological profile. The structural characteristics can be summarized in the following table:

Feature Description
Pyrimidine Ring Fused with cyclopentane structure
Diazepan Moiety Contributes to CNS activity
Functional Groups Influences biological interactions

Research indicates that this compound acts primarily as an antagonist of orexin receptors. This interaction is particularly relevant for conditions such as insomnia and other sleep disorders due to the orexin system's role in sleep-wake regulation.

Potential Applications

The biological activity of this compound suggests several therapeutic applications:

  • Sleep Disorders: Potential use in managing insomnia by modulating orexin receptor activity.
  • Neurological Disorders: Preliminary studies indicate possible benefits in treating various neurological conditions due to its CNS effects.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound. Notable findings include:

  • Antagonistic Effects on Orexin Receptors:
    • A study demonstrated that similar compounds could effectively block orexin receptors, leading to decreased wakefulness and increased sleep duration in animal models.
  • Cytotoxic Activity:
    • Related compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.
  • Anxiolytic Effects:
    • Investigations into compounds with structural similarities revealed anxiolytic properties, indicating that this compound may also contribute to anxiety management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with related compounds:

Compound Name Structural Features Biological Activity
2-Methyl-6,7-dihydro-pyrido[2,3-d]pyrimidinePyridine ring fused with pyrimidineAntidepressant effects
4-(1-Piperidinyl)-2-methylpyrimidinePiperidine instead of diazepanPotential anti-anxiety effects
5H-Cyclopenta[d]pyrimidinoneLacks diazepan ringAnticancer properties

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of diazepane-pyrimidine hybrids typically involves multi-step protocols, including cyclocondensation, nucleophilic substitution, and ring-closure reactions. For example, analogous pyrimidine derivatives are synthesized via:

  • Step 1: Formation of the cyclopenta[d]pyrimidine core using cyclopentanone precursors under acidic or basic conditions.
  • Step 2: Introduction of the 1,4-diazepane moiety via nucleophilic substitution with a diazepane derivative.

Optimization Strategies:

  • Temperature Control: Reactions at 80–100°C improve cyclization efficiency but require monitoring for side products (e.g., impurities like those in ).
  • Catalyst Selection: Acidic or Lewis catalysts (e.g., ZnCl₂) enhance regioselectivity, as seen in related diazepine syntheses .
  • Purification: Use preparative HPLC or column chromatography to isolate intermediates, referencing impurity profiles in pharmacopeial standards .

Q. Table 1. Reaction Conditions for Analogous Compounds

Compound ClassKey ReagentsTemperature (°C)Yield (%)Reference
Diazepane-pyrimidinesCyclopentanone derivatives80–10065–72
Cyclopenta-oxazinonesAromatic aldehydes60–8070–85

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves structural ambiguities (e.g., distinguishing diazepane substituents from methyl groups on the pyrimidine ring). For example, ¹H NMR coupling constants can confirm cyclopenta ring conformation .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities, as demonstrated in pharmacopeial monographs for related compounds .
  • Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and fragmentation patterns, critical for intermediates like 3-amino-2-chloro-4-methylpyridine .

Data Cross-Validation:

  • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to resolve discrepancies .

Q. How does the presence of structural analogs influence the design of stability studies for this compound?

Methodological Answer: Structural analogs (e.g., cyclopenta-oxazinones ) provide insights into degradation pathways:

  • Hydrolytic Stability: Test under accelerated conditions (40°C/75% RH) to assess susceptibility to ring-opening or hydrolysis.
  • Oxidative Stress: Use radical initiators (e.g., AIBN) to evaluate oxidation at the diazepane nitrogen.
  • Photodegradation: Expose to UV light (λ = 320–400 nm) and monitor via HPLC for byproducts similar to those in .

Advanced Research Questions

Q. How can computational modeling be integrated to predict the reactivity of this compound in novel reaction environments?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic or nucleophilic attacks. For example, modeling the diazepane ring’s electron density can explain regioselectivity in alkylation reactions .
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Q. What strategies are recommended for resolving contradictions in spectroscopic data between theoretical predictions and experimental observations?

Methodological Answer:

  • Multi-Technique Validation: Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to confirm bond connectivity, as applied to pyrazolo-pyrimidines .
  • Isotopic Labeling: Use deuterated analogs to assign overlapping signals in crowded spectra (e.g., cyclopenta ring protons) .
  • Error Analysis: Reconcile elemental analysis discrepancies (e.g., C/H/N ratios) by repeating combustion analyses under controlled conditions .

Q. What mechanistic insights can be derived from the synthesis of structurally related diazepane-pyrimidine hybrids?

Methodological Answer:

  • Regioselectivity in Cyclocondensation: Studies on dihydropyrazolo-pyrimidines reveal that electron-withdrawing substituents on aldehydes favor cyclization at the C5 position .
  • Role of Steric Effects: Bulky substituents on the diazepane ring (e.g., propyl groups) may hinder cyclization, leading to impurities like those documented in .

Q. Table 2. Mechanistic Trends in Analogous Reactions

Reaction TypeKey InsightReference
Multi-component synthesisAromatic aldehydes enhance electrophilicity at C4
Diazepane alkylationSteric hindrance reduces yield by 15–20%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.